molecular formula C15H21BrN2 B5027181 2-(3-bromobenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine

2-(3-bromobenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine

Cat. No.: B5027181
M. Wt: 309.24 g/mol
InChI Key: PRBCIHVYPSKWBP-UHFFFAOYSA-N
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Description

Pyrrolopyrazine is a biologically active scaffold that contains pyrrole and pyrazine rings . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .


Synthesis Analysis

The synthesis of pyrrolopyrazine derivatives involves various methods, including cyclization, ring annulation, cycloaddition, direct C-H arylation . For instance, 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate was alkylated with ethyl chloroacetate by K2CO3 in dimethylformamide producing the related N-ethyl carboxylate pyrrole. Then, its reaction with hydrazine hydrate (in ethanol) produced ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate .


Molecular Structure Analysis

The molecular structure of pyrrolopyrazine derivatives is characterized by a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrrolopyrazine derivatives are complex and involve multiple steps. These can include cyclization, ring annulation, cycloaddition, and direct C-H arylation .


Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolopyrazine derivatives can vary depending on the specific compound. For instance, 2-Bromobenzyl bromide, a related compound, is a solid with a melting point of 29-32 °C .

Safety and Hazards

2-Bromobenzyl bromide, a related compound, is considered hazardous. It causes severe skin burns and eye damage and is toxic if inhaled . It should be used only outdoors or in a well-ventilated area, and protective clothing, gloves, and eye/face protection should be worn .

Properties

IUPAC Name

2-[(3-bromophenyl)methyl]-1-methyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN2/c1-12-15-6-3-7-17(15)8-9-18(12)11-13-4-2-5-14(16)10-13/h2,4-5,10,12,15H,3,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRBCIHVYPSKWBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CCCN2CCN1CC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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